molecular formula C12H17NO B11902924 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- CAS No. 828939-16-8

3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-

Cat. No.: B11902924
CAS No.: 828939-16-8
M. Wt: 191.27 g/mol
InChI Key: UQDXFCIBPPJYQT-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with aniline in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
  • 2,6,6-Trimethyl-1,4-cyclohexanedione
  • 2,2,6,6-Tetramethyl-4-piperidinol

Uniqueness

2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

828939-16-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,2,6-trimethyl-3,4-dihydro-1H-quinolin-3-ol

InChI

InChI=1S/C12H17NO/c1-8-4-5-10-9(6-8)7-11(14)12(2,3)13-10/h4-6,11,13-14H,7H2,1-3H3

InChI Key

UQDXFCIBPPJYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(C2)O)(C)C

Origin of Product

United States

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